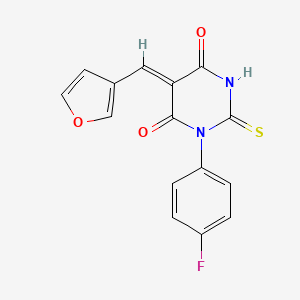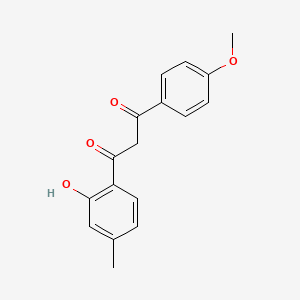
1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenol compound found in the rhizome of Curcuma longa. Curcumin has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione is complex and involves multiple pathways. Curcumin has been found to modulate the activity of various enzymes and transcription factors, such as NF-κB, AP-1, and STAT3. Curcumin has also been found to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. In addition, this compound has been shown to interact with cell membrane receptors, such as Toll-like receptors and G protein-coupled receptors.
Biochemical and Physiological Effects:
Curcumin has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Curcumin has also been found to regulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation. In addition, this compound has been shown to modulate the activity of ion channels and transporters, such as TRPV1 and P-glycoprotein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is readily available, relatively inexpensive, and stable under normal laboratory conditions. Curcumin can be easily dissolved in organic solvents, such as DMSO, and used for in vitro experiments. However, 1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione has some limitations for lab experiments. It has poor water solubility, which limits its bioavailability and makes it difficult to use for in vivo experiments. Curcumin also has low stability in alkaline conditions, which can affect its activity in certain assays.
Direcciones Futuras
There are several future directions for the research on 1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione. One area of interest is the development of this compound analogs with improved bioavailability and activity. Another area of interest is the study of the interactions between this compound and other drugs or compounds. Curcumin has been found to enhance the activity of some drugs and inhibit the activity of others. The use of this compound in combination with other drugs or compounds may lead to synergistic effects and improved therapeutic outcomes. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is an important area of research, as it will help to determine the optimal dosing and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a natural polyphenol compound with potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties. Curcumin can be synthesized by the condensation of ferulic acid and vanillin in the presence of a base catalyst. Curcumin has been found to modulate multiple pathways and have a wide range of biochemical and physiological effects. Curcumin has several advantages for lab experiments, but also some limitations. There are several future directions for the research on this compound, including the development of this compound analogs, the study of drug interactions, and the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans.
Métodos De Síntesis
Curcumin can be synthesized by the condensation of ferulic acid and vanillin in the presence of a base catalyst. The reaction proceeds through aldol condensation and subsequent cyclization to form the 1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione molecule. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation, and reduce the production of pro-inflammatory cytokines. Curcumin has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, 1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-3-8-14(16(19)9-11)17(20)10-15(18)12-4-6-13(21-2)7-5-12/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWLEMPCDVWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5006359.png)
![1-{4-[4-(3,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5006369.png)
![1-(4-isopropylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5006380.png)

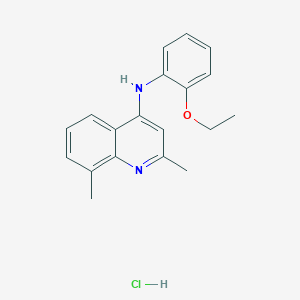
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5006414.png)
![N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate](/img/structure/B5006415.png)
![N-(2-bromophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5006418.png)
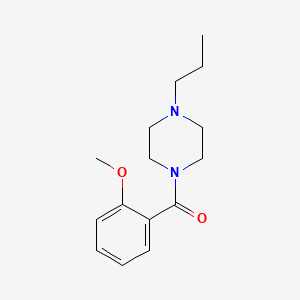
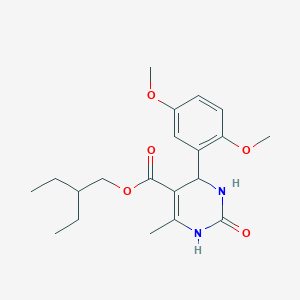
![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5006463.png)
![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5006468.png)
![3-[(2-chloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5006476.png)
